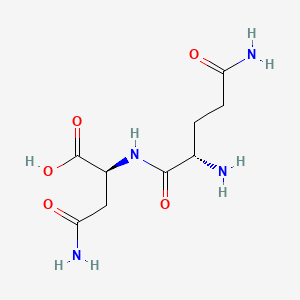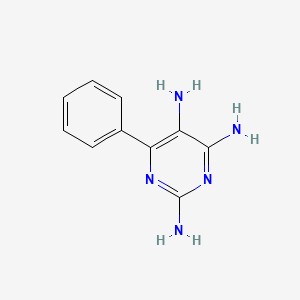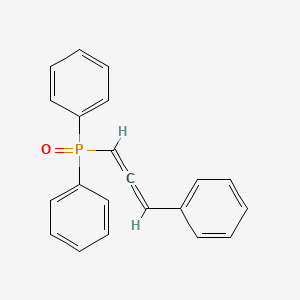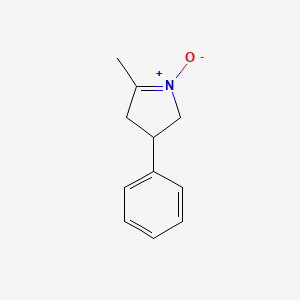
Urea, 1-methyl-1-nitroso-1-m-tolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-methyl-N-nitrosourea typically involves the reaction of methylamine with nitrous acid. This reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods often involve the use of isocyanates or carbamoyl chlorides with ammonia, which can be generated by the reaction of corresponding amine with phosgene .
Chemical Reactions Analysis
N-methyl-N-nitrosourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include potassium isocyanate and various amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-methyl-N-nitrosourea has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-methyl-N-nitrosourea involves its ability to transfer its methyl group to nucleobases in nucleic acids, leading to AT:GC transition mutations . This alkylating property makes it a potent mutagen and carcinogen. The molecular targets and pathways involved include DNA and various cellular proteins .
Comparison with Similar Compounds
N-methyl-N-nitrosourea is unique among N-nitrosoureas due to its specific chemical structure and reactivity. Similar compounds include:
- N-nitroso-N-methylcarbamide
- N-nitroso-N-methylurea
- 1-methyl-1-nitrosomocovina
These compounds share similar chemical properties but differ in their specific applications and reactivity.
Properties
CAS No. |
21562-05-0 |
|---|---|
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-methyl-3-(3-methylphenyl)-1-nitrosourea |
InChI |
InChI=1S/C9H11N3O2/c1-7-4-3-5-8(6-7)10-9(13)12(2)11-14/h3-6H,1-2H3,(H,10,13) |
InChI Key |
KYDAXJROVXTEAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Dimethoxy-3,6-bis[(2-methylpropyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14714423.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14714432.png)








![(1R,7R)-Bicyclo[5.1.0]octane](/img/structure/B14714500.png)
![Prop-2-en-1-yl 2-{3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-5-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14714501.png)

